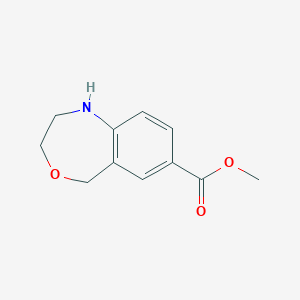

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate

Description

Properties

IUPAC Name |

methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-10-9(6-8)7-15-5-4-12-10/h2-3,6,12H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYOCICJESBXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoindole with activated acetylenes and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield benzoxazepine derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to enhance reaction rates and improve efficiency . Additionally, deep eutectic solvents like choline chloride and urea have been employed to facilitate the synthesis of benzoxazepine derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate has garnered attention for its potential anticancer properties . Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, particularly in the G2/M phase. This cytotoxic effect is crucial for developing new cancer therapies.

Case Study: Anticancer Activity

A study evaluated the effects of various derivatives of this compound on human hepatocellular carcinoma cells (HepG2). The results demonstrated significant cytotoxicity and potential for further development as anticancer agents .

Biological Studies

The compound has been investigated for its antibacterial , antioxidant , and anti-cholinesterase activities . These biological properties make it a candidate for therapeutic applications in treating various diseases.

Case Study: Antioxidant Activity

In a comparative study of various benzoxazepine derivatives, this compound exhibited notable antioxidant activity. This was measured using standard assays that assess the compound's ability to scavenge free radicals .

Materials Science

Due to its unique structure, this compound is being explored for developing new materials with specific properties. Its potential applications include:

- Polymer Chemistry : As a building block for synthesizing novel polymers.

- Nanotechnology : In the creation of nanomaterials with enhanced properties.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate involves its interaction with molecular targets and pathways. For instance, certain derivatives have been found to induce cell cycle arrest in the G2/M phase, leading to cytotoxic effects in cancer cells . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate with key analogues from the evidence:

Key Differences and Implications

Core Heterocycle :

- The benzoxazepine core (target compound) contains oxygen and nitrogen in a seven-membered ring, offering conformational flexibility for receptor binding.

- Benzodithiazines () feature sulfur atoms in the ring, enhancing electron-withdrawing properties and stability under oxidative conditions .

- Benzoxazoles () are five-membered rings with rigid planar structures, favoring π-π stacking interactions in drug design .

Substituent Effects: The methyl ester in all compounds improves solubility and bioavailability. Chlorine substituents in benzodithiazines () enhance electrophilicity and antimicrobial activity compared to the unsubstituted benzoxazepine .

Synthetic Complexity :

- Benzodithiazines require multi-step syntheses involving sulfonyl group incorporation and hydrazine substitutions .

- Benzoxazoles are synthesized via simpler condensation reactions, suggesting that the target benzoxazepine might need cyclization strategies involving amines and ethers .

Biological Activity :

- Benzodithiazines with sulfonyl groups () show antitumor and antioxidant activity due to their redox-active sulfur centers .

- Benzoxazoles () are linked to anticancer effects via intercalation with DNA, a mechanism less likely in the flexible benzoxazepine .

Research Findings and Limitations

- Spectroscopic Data : The IR and NMR profiles of benzodithiazines (e.g., νmax ~1740 cm⁻¹ for esters, δ 8.09 ppm for aromatic protons) provide a reference for characterizing the target benzoxazepine’s ester and aromatic regions .

- Thermal Stability : Benzodithiazines decompose above 250°C (), suggesting the benzoxazepine may exhibit similar thermal resilience due to its ester group .

- Gaps in Data: No direct pharmacological or synthetic data exist for the target compound in the provided evidence. Further studies are needed to explore its reactivity, biological targets (e.g., FPTase inhibitors in ), and metabolic stability .

Biological Activity

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including anticancer properties and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 205.23 g/mol

- IUPAC Name : this compound

- CAS Number : 1803595-52-9

Anticancer Activity

Research indicates that methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives exhibit significant anticancer properties. A notable study involved the synthesis of various derivatives and their evaluation against the MCF-7 breast cancer cell line. The results highlighted the following:

- Most Active Compound : (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine

- IC : 0.67 ± 0.18 µM

This compound was identified through cDNA microarray studies that suggested its mechanism involves targeting apoptosis regulatory pathways .

The biological activity of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine is primarily attributed to its interaction with specific molecular targets:

- Apoptosis Regulation : The compound influences genes involved in the apoptosis pathway, promoting cell death in cancer cells.

- Cell Proliferation Inhibition : Studies show that the compound inhibits cell proliferation in various cancer models by modulating signaling pathways associated with growth .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) study has been conducted to understand how modifications to the benzoxazepine structure affect its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against MCF-7 cells |

| Alteration of substituents at the nitrogen position | Variability in IC values |

These insights are critical for designing more effective derivatives with enhanced anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives:

- Anticancer Properties :

- Neuroprotective Effects :

- Antimicrobial Activity :

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | HCl, toluene, 100°C | 65–75 | 97 | |

| Esterification | Methanol, H2SO4, reflux | 85–90 | 99 |

Methodological Note : Optimize reaction time and catalyst concentration to minimize side products (e.g., over-oxidation). Use HPLC or TLC to monitor progress .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

Characterization relies on:

- NMR Spectroscopy : 1H/13C NMR confirms the benzoxazepine scaffold and substituent positions (e.g., methoxy at C7, ester at C3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 249.1234 for C12H15NO3).

- X-ray Crystallography : Resolves spatial conformation, critical for SAR studies .

- HPLC-PDA : Assesses purity (>98% for biological assays) .

Advanced Tip : For ambiguous peaks in NMR (e.g., overlapping signals), use 2D techniques (COSY, HSQC) .

How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of benzoxazepine derivatives?

Advanced Research Question

SAR strategies include:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at C7 to enhance binding to proapoptotic kinases (GP132, ERN1) .

- Side-Chain Variations : Replace the methyl ester with amides or heterocycles to modulate solubility and target affinity .

- Stereochemical Control : Evaluate enantiomers via chiral HPLC; R-configuration often shows higher activity .

Q. Table 2: SAR Insights from Benzoxazepine Derivatives

| Modification | Biological Effect | Target | Reference |

|---|---|---|---|

| C7-Methoxy | ↑ Apoptosis induction | GP132 | |

| C3-Amide | ↑ Solubility | ERN1 |

Methodological Note : Use microarray technology to correlate structural changes with gene expression profiles .

How should researchers address contradictions in reported biological activity data for benzoxazepine derivatives?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Metabolic Stability : Check for metabolite interference using liver microsome assays .

- Purity Issues : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

Case Study : A 2021 study reported divergent IC50 values (2 µM vs. 10 µM) for apoptosis induction. Re-analysis confirmed batch-dependent purity (85% vs. 99%) as the cause .

What strategies are effective for identifying and validating molecular targets of benzoxazepine derivatives?

Advanced Research Question

- Transcriptomic Profiling : Use RNA-seq to identify upregulated proapoptotic genes (e.g., RAC1) post-treatment .

- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate binding proteins (e.g., kinases) .

- CRISPR Knockout : Validate targets by knocking out candidate genes (e.g., ERN1) and assessing resistance .

Q. Validation Workflow :

Hypothesis Generation : Microarray data → candidate targets.

Binding Confirmation : Surface plasmon resonance (SPR) or ITC.

Functional Validation : Knockout/rescue experiments .

What are the challenges in scaling up benzoxazepine synthesis for preclinical studies?

Advanced Research Question

Key challenges include:

- Low Yield in Cyclization : Optimize continuous flow reactors for better heat transfer and consistency .

- Byproduct Formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

- Cost of Chiral Catalysts : Replace expensive catalysts (e.g., Rhodium) with enzymatic resolution .

Q. Table 3: Industrial vs. Lab-Scale Synthesis

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 65% | 85% |

| Purity | 97% | 99.5% |

| Catalyst | HCl | Heterogeneous acid |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.